

# Molecular structure and formula of 1,4,5,8-Tetrahydroxyanthraquinone

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Compound of Interest

Compound Name:

1,4,5,8
Tetrahydroxyanthraquinone

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# An In-depth Technical Guide to 1,4,5,8-Tetrahydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, and synthesis of **1,4,5,8-Tetrahydroxyanthraquinone**. It includes detailed experimental protocols for its synthesis and characterization, and discusses its primary biological significance as a key intermediate in the development of anthracenedione-based therapeutics.

## **Molecular Structure and Formula**

**1,4,5,8-Tetrahydroxyanthraquinone**, also known by its IUPAC name 1,4,5,8-tetrahydroxy-9,10-anthracenedione, is a polycyclic aromatic organic compound.[1][2] Its structure consists of an anthraquinone core substituted with four hydroxyl (-OH) groups at the alpha positions. This substitution pattern creates a highly symmetrical molecule.[2] The presence of multiple hydroxyl groups and the extended conjugated system of the anthraquinone core are key determinants of its chemical properties and reactivity.

The fundamental molecular details are summarized below.



Identifier	Value	Source(s)
Molecular Formula	C14H8O6	[1][2][3]
Molecular Weight	272.21 g/mol	[2][3]
Exact Mass	272.032074 u	[4]
CAS Number	81-60-7	[1]
Canonical SMILES	C1=CC(=C2C(=C1O)C(=O)C3 =C(C=CC(=C3C2=O)O)O)O	[2]
InChI Key	SOGCSKLTQHBFLP- UHFFFAOYSA-N	[1][2]

# **Physicochemical Properties**

The compound typically appears as bronze needle-like crystals or a brown powder.[5][6] Its high melting point is characteristic of a stable, polycyclic aromatic structure with strong intermolecular hydrogen bonding afforded by the four hydroxyl groups.

Property	Value	Source(s)
Physical State	Solid (Bronze needle-like crystals or Brown powder)	[5][6]
Melting Point	>300 °C	[5]
Boiling Point	554.8 ± 45.0 °C (Predicted)	[4]
Density	$1.8 \pm 0.1 \text{ g/cm}^3$ (Predicted)	[4]
рКа	6.45 ± 0.20 (Predicted)	[7]
Vapor Pressure	6.43E-13 mmHg at 25°C	[8]

# Experimental Protocols Synthesis of 1,4,5,8-Tetrahydroxyanthraquinone

## Foundational & Exploratory





A common laboratory-scale synthesis involves the reductive hydrolysis of 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid.[7][9]

#### Materials and Reagents:

- 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid
- Sodium dithionite (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>)
- Sodium hydroxide (NaOH)
- Deionized water
- Hydrochloric acid (HCl) (for neutralization)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- · Heating mantle and magnetic stirrer
- Filtration apparatus (Büchner funnel)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid in an aqueous solution of sodium hydroxide.
- Reduction: Gently heat the solution to approximately 60°C. Gradually add sodium dithionite to the stirring solution. The dithionite acts as the reducing agent.[10]
- Reaction Monitoring: Maintain the reaction at 60°C for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution with hydrochloric acid, which will cause the product to precipitate out of the solution.

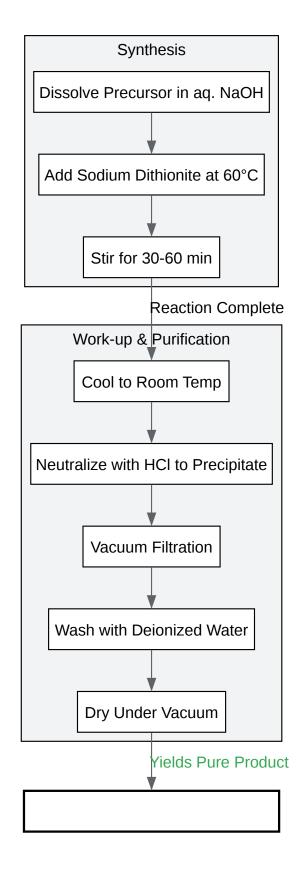
# Foundational & Exploratory





- Isolation and Purification: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with deionized water to remove any inorganic salts.
- Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 50-60°C) to yield **1,4,5,8-Tetrahydroxyanthraquinone**.





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Synthesis and Purification Workflow



## **Characterization Protocols**

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, as anthraquinones often have limited solubility in less polar solvents like CDCl<sub>3</sub>.[11] Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[1]
- Expected <sup>1</sup>H NMR Spectrum (in DMSO-d<sub>6</sub>):
  - Due to the molecule's symmetry, only two signals are expected for the aromatic protons.
  - A doublet corresponding to H-2 and H-7.
  - A doublet corresponding to H-3 and H-6.
  - A broad singlet at a significantly downfield chemical shift (>10 ppm) corresponding to the four equivalent, hydrogen-bonded hydroxyl protons.
- Expected <sup>13</sup>C NMR Spectrum (in DMSO-d<sub>6</sub>):
  - Due to symmetry, only four signals are expected in the aromatic region.
  - One signal for the carbonyl carbons (C-9, C-10), expected around 180-190 ppm.
  - Three distinct signals for the aromatic carbons, including those bonded to the hydroxyl groups (C-1, C-4, C-5, C-8) which would be the most downfield of the aromatic signals.

#### Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a sample by mixing a small amount of the solid product with potassium bromide (KBr) and pressing it into a thin pellet.
- Expected Absorption Bands:
  - O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm<sup>-1</sup> due to the hydrogen-bonded hydroxyl groups.



- C=O Stretch: A strong, sharp absorption band around 1610-1640 cm<sup>-1</sup>. The frequency is lower than a typical ketone due to intramolecular hydrogen bonding with the adjacent hydroxyl groups.
- C=C Stretch (Aromatic): Multiple sharp bands in the 1400-1600 cm<sup>-1</sup> region.
- C-O Stretch (Phenolic): A strong band in the 1200-1300 cm<sup>-1</sup> region.

### UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, such as ethanol or DMSO, using a quartz cuvette.
- Expected Spectrum: The extended π-conjugated system of the tetrahydroxyanthraquinone chromophore is expected to produce strong absorption bands in the visible region of the spectrum, likely resulting in a colored solution. The exact λmax will be solvent-dependent. The presence of the four auxochromic hydroxyl groups typically causes a bathochromic (red) shift compared to the unsubstituted anthraquinone parent molecule.

# **Biological Activity and Significance**

While there is limited research on the direct biological activity of 1,4,5,8-

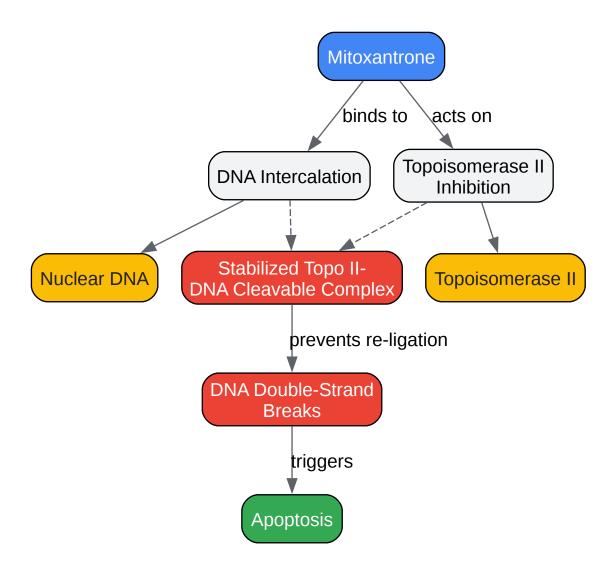
**Tetrahydroxyanthraquinone** itself, its paramount importance in drug development lies in its role as a key precursor for the synthesis of Mitoxantrone.[5] Mitoxantrone is a potent anthracenedione-derived antineoplastic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma, as well as multiple sclerosis.[2]

The anticancer mechanism of Mitoxantrone is well-established and involves two primary actions:

- DNA Intercalation: The planar aromatic core of the molecule inserts itself between DNA base pairs, disrupting the normal DNA helix and interfering with replication and transcription.
- Topoisomerase II Inhibition: Mitoxantrone poisons topoisomerase II, an essential enzyme that manages DNA topology. By stabilizing the enzyme-DNA cleavable complex, it prevents the re-ligation of DNA strands, leading to permanent double-strand breaks.



These DNA double-strand breaks trigger a cellular damage response, ultimately culminating in cell cycle arrest and apoptosis (programmed cell death). The biological relevance of **1,4,5,8- Tetrahydroxyanthraquinone** is therefore intrinsically linked to this downstream pathway, as it provides the core scaffold upon which the pharmacologically active side chains of Mitoxantrone are built.



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Mitoxantrone's Mechanism of Action

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## References

- 1. 1,4,5,8-tetrahydroxyanthraquinone [webbook.nist.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. The Effects of 1,4-Naphthoquinone (NQ) and Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone, DHNQ) Individually and in Combination on Growth and Oxidative Stress in Maize (Zea mays L.) Seedlings PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits
  macromolecule synthesis, induces DNA fragmentation, and decreases the growth and
  viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4-Dihydroxyanthraquinone(81-64-1) 13C NMR [m.chemicalbook.com]
- 10. Quinalizarin Wikipedia [en.wikipedia.org]
- 11. Frontiers | Bioactivities and Structure—Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
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